molecular formula C22H24N4O5S B2519789 N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 954618-25-8

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2519789
CAS No.: 954618-25-8
M. Wt: 456.52
InChI Key: OGRXCIITVBEZLX-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by:

  • A benzyl group attached to the 5-position of the oxadiazole ring.
  • A 4-((2,6-dimethylmorpholino)sulfonyl)benzamide moiety linked to the 2-position of the oxadiazole via an amide bond.

This compound belongs to a class of molecules designed to modulate enzyme activity, particularly targeting pathways such as thioredoxin reductase, which is critical in oxidative stress response and fungal pathogenesis .

Properties

IUPAC Name

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-15-13-26(14-16(2)30-15)32(28,29)19-10-8-18(9-11-19)21(27)23-22-25-24-20(31-22)12-17-6-4-3-5-7-17/h3-11,15-16H,12-14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRXCIITVBEZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Attachment of the Morpholino Sulfonyl Group: The morpholino sulfonyl group can be attached through sulfonylation reactions using sulfonyl chlorides and morpholine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions may target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and morpholino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound could be studied for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of “N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” would likely involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and sulfonyl group may play key roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name & ID Molecular Formula Molecular Weight Key Substituents Reported Activity
Target: N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide C25H26N4O5S 494.56 - Benzyl (oxadiazole)
- 2,6-dimethylmorpholino sulfonyl (benzamide)
Not reported in evidence
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide C25H24N4O5S 496.54 - 4-Methoxyphenylmethyl (oxadiazole)
- Benzyl(methyl)sulfamoyl (benzamide)
Antifungal (C. albicans), thioredoxin reductase inhibition
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide C22H26N4O5S 458.53 - Furan-2-yl (oxadiazole)
- Cyclohexyl(ethyl)sulfamoyl (benzamide)
Antifungal (C. albicans), moderate activity compared to LMM5
CAS 923095-06-1 : 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide C23H26N4O5S 470.5 - 3,4-Dimethylphenyl (oxadiazole)
- 2,6-dimethylmorpholino sulfonyl (benzamide)
No biological data reported
Key Observations:

Substituent Diversity: The benzyl group on the target compound’s oxadiazole may enhance lipophilicity compared to LMM5’s 4-methoxyphenylmethyl (which has a polar methoxy group) or LMM11’s furan-2-yl (a heteroaromatic ring). This could improve membrane permeability .

Molecular Weight Trends :

  • The target compound (494.56 g/mol) is heavier than LMM11 (458.53 g/mol) and CAS 923095-06-1 (470.5 g/mol), which may influence pharmacokinetic properties like absorption and distribution.

Hypothetical Structure-Activity Relationships (SAR)

Oxadiazole Substituents :

  • Aromatic groups (e.g., benzyl, 4-methoxyphenylmethyl) may enhance target affinity through π-π stacking with enzyme pockets.
  • Heteroaromatic groups (e.g., furan-2-yl in LMM11) might reduce potency due to weaker hydrophobic interactions .

Benzamide Modifications :

  • Sulfonyl-linked morpholines (target, CAS 923095-06-1) could improve metabolic stability over sulfamoyl groups (LMM5/LMM11), which are prone to enzymatic hydrolysis.
  • The 2,6-dimethyl configuration on the morpholine ring may optimize steric complementarity with target enzymes .

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